molecular formula C12H13BrO3 B7951448 Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

Cat. No. B7951448
M. Wt: 285.13 g/mol
InChI Key: SQRBZNPSXBLVEQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Reduction by Fungi : Salvi and Chattopadhyay (2006) conducted a study on the enantioselective reduction of Ethyl 3-aryl-3-oxopropanoates, including derivatives like Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, using the fungus Rhizopus arrhizus and other Rhizopus species. This reduction process produced the corresponding (S)-alcohols, demonstrating potential applications in stereochemical syntheses (Salvi & Chattopadhyay, 2006).

  • Bioanalytical Method Development : Nemani, Shard, and Sengupta (2018) developed a quantitative RP-HPLC bioanalytical method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property. This research highlights its potential in drug development and therapeutic applications (Nemani, Shard, & Sengupta, 2018).

  • Synthesis of Potential Fungicides and Bactericides : Ahluwalia, Dutta, and Sharma (1986) synthesized compounds including Ethyl 3-(4'-methylphenyl)-2-(N1-substituted p-sulphamylbenzeneazo)-3-oxopropanoate and evaluated their antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).

  • Aryl Radical Building Blocks for Cyclisation : Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar to Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, as building blocks in radical cyclisation reactions onto azoles, creating tri- and tetra-cyclic heterocycles. This research suggests its application in complex molecular syntheses (Allin et al., 2005).

  • Synthesis of Quinoxalyl Aryl Ketones : Gorbunova and Mamedov (2006) reported the condensation of Ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine to form 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, which were converted into 3-aroylquinoxalin-2(1H)-ones. This synthesis process indicates its use in producing novel organic compounds (Gorbunova & Mamedov, 2006).

  • Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates : Larionova et al. (2013) developed a synthesis method for substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing another aspect of its chemical utility in producing substituted esters (Larionova et al., 2013).

properties

IUPAC Name

ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRBZNPSXBLVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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